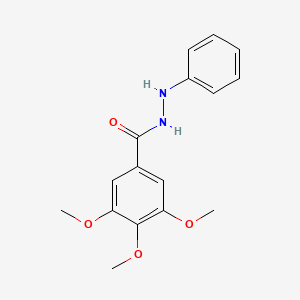

3,4,5-trimethoxy-N'-phenylbenzohydrazide

Description

3,4,5-Trimethoxy-N'-phenylbenzohydrazide is a hydrazide derivative synthesized via condensation of 3,4,5-trimethoxybenzohydrazide with benzaldehyde derivatives. Its structure features a benzohydrazide core substituted with three methoxy groups at the 3,4,5-positions and a phenyl group at the hydrazine nitrogen. The compound exhibits moderate antifungal and antibacterial activities, attributed to the electron-donating methoxy groups enhancing lipophilicity and target binding . Crystallographic studies reveal intramolecular O–H···N and intermolecular N–H···O hydrogen bonds, stabilizing its conformation .

Properties

IUPAC Name |

3,4,5-trimethoxy-N'-phenylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-20-13-9-11(10-14(21-2)15(13)22-3)16(19)18-17-12-7-5-4-6-8-12/h4-10,17H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJACVXKNUXYNLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N’-phenylbenzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3,4,5-Trimethoxybenzaldehyde+Phenylhydrazine→3,4,5-Trimethoxy-N’-phenylbenzohydrazide

Industrial Production Methods: On an industrial scale, the production of 3,4,5-trimethoxy-N’-phenylbenzohydrazide may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the hydrazide moiety can yield corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amines and hydrazines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-phenylbenzohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets. The compound’s methoxy groups and hydrazide moiety may facilitate binding to proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of 3,4,5-trimethoxy-N'-phenylbenzohydrazide derivatives are influenced by substituents on the hydrazide and aldehyde moieties. Key structural analogs include:

Hydrazone Derivatives

- (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide: Substituents: 2-Hydroxybenzylidene group. Activity: Enhanced crystallinity due to intramolecular hydrogen bonds. Exhibits moderate antimicrobial activity .

N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide :

Metal Complexes

- Cu(II), Mn(II), and Co(II) Complexes of N'-phenylbenzohydrazide: Structure: Coordination with metal ions modifies electronic properties. Activity: Serve as anodic corrosion inhibitors in oilfield water, with inhibition efficiencies correlating with quantum chemical parameters (e.g., EHOMO, ELUMO) . Comparison: Metal coordination enhances corrosion inhibition efficiency compared to the non-metallized hydrazide, highlighting the role of metal-ligand interactions in functional applications.

Anticancer Derivatives

- 3,4,5-Trimethoxy-N'-[5-methyl-2-oxoindol-3-ylidene]benzohydrazide (5t): Substituents: Indolylidene group. Activity: Potent antiproliferative activity against leukemia and carcinoma cell lines (IC50 < 1 µM). Induces apoptosis via mitochondrial membrane depolarization and DNA fragmentation . Key Difference: The indolylidene moiety enhances cytotoxicity, suggesting that π-π stacking with cellular targets is critical for anticancer efficacy.

DNA Gyrase Inhibitors

- Quinoline-Acetohydrazide Hydrazones (e.g., 9n): Substituents: 3,4-Difluoroquinoline and trimethoxybenzohydrazide. Activity: Inhibits Staphylococcus aureus DNA gyrase (IC50 = 0.19 mg/mL). Docking studies confirm strong binding to the gyrase active site . Comparison: The trimethoxy group synergizes with the quinoline scaffold to improve antibacterial potency, outperforming halogenated analogs.

Structure-Activity Relationships (SAR)

- Methoxy Groups : The 3,4,5-trimethoxy motif enhances lipophilicity and π-π interactions, critical for target binding in antimicrobial and anticancer applications .

- Electron-Withdrawing Groups: Halogen substituents (e.g., Cl, F) in quinoline derivatives improve DNA gyrase inhibition by increasing electrophilicity .

- Metal Coordination : Transition metals (Cu, Mn) modulate electron density, enhancing corrosion inhibition efficiency by 20–30% compared to ligand alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.